molecular formula C10H10O B2395586 1-Methyl-2-(prop-2-yn-1-yloxy)benzene CAS No. 5652-20-0

1-Methyl-2-(prop-2-yn-1-yloxy)benzene

Cat. No.: B2395586
CAS No.: 5652-20-0
M. Wt: 146.189
InChI Key: OLTSDELLNSPMAO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Methyl-2-(prop-2-yn-1-yloxy)benzene can be synthesized through the reaction of benzyl chloride with propargyl alcohol in the presence of a base such as potassium carbonate. The reaction typically occurs under reflux conditions, and the product is purified through distillation .

Industrial Production Methods: Industrial production of this compound involves similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques .

Chemical Reactions Analysis

Types of Reactions: 1-Methyl-2-(prop-2-yn-1-yloxy)benzene undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

1-Methyl-2-(prop-2-yn-1-yloxy)benzene has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 1-Methyl-2-(prop-2-yn-1-yloxy)benzene involves its interaction with various molecular targets. It can act as a nucleophile or electrophile in chemical reactions, facilitating the formation of new chemical bonds. The propargyl group is particularly reactive, allowing for the formation of stable intermediates in various pathways .

Comparison with Similar Compounds

Uniqueness: 1-Methyl-2-(prop-2-yn-1-yloxy)benzene is unique due to its propargyl group, which imparts high reactivity and versatility in chemical reactions. This makes it a valuable compound in synthetic chemistry and industrial applications .

Properties

IUPAC Name

1-methyl-2-prop-2-ynoxybenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10O/c1-3-8-11-10-7-5-4-6-9(10)2/h1,4-7H,8H2,2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OLTSDELLNSPMAO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1OCC#C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

146.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

245 g of potassium carbonate and 75 ml of propargyl chloride are added to a solutions of 96 g of o-cresol in 1500 ml of acetonitrile. The mixture is now heated for 14 hours at 65°, cooled to room temperature, and filtered with suction, and the filtrate is evaporated. The residue is taken up in 150 ml of ethyl acetate, the mixture is filtered with suction and the filtrate is evaporated. This gives 134 g of the total compound as a pale brown oil.
Quantity
245 g
Type
reactant
Reaction Step One
Quantity
75 mL
Type
reactant
Reaction Step One
Quantity
96 g
Type
reactant
Reaction Step One
Quantity
1500 mL
Type
solvent
Reaction Step One

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